molecular formula C16H16N4O2S2 B2827222 N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1115279-20-3

N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2827222
CAS No.: 1115279-20-3
M. Wt: 360.45
InChI Key: XOMRCHAETONSSK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:

  • Methylsulfanyl substituent at position 2: Enhances lipophilicity and modulates electronic effects.
  • 7-oxo group: Introduces polarity and hydrogen-bonding capacity.
  • Acetamide side chain: Linked to a 3,4-dimethylphenyl group, which may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-9-4-5-11(6-10(9)2)18-12(21)7-20-8-17-14-13(15(20)22)24-16(19-14)23-3/h4-6,8H,7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRCHAETONSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylaniline, methylthiourea, and other reagents. The synthesis may involve:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[4,5-d]pyrimidine Derivatives

(a) 7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine ()
  • Structure : Features a 7-phenyl group and 5-thioxo substituent instead of methylsulfanyl.
  • Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid yields derivatives like 19 and 20 (Scheme 7, Table 1) .
  • Key Differences: The phenyl group at position 7 may enhance π-π stacking interactions compared to the dimethylphenyl group in the target compound.
(b) Ethyl 2-(Substituted-benzylidene)-thiazolo[3,2-a]pyrimidine (–9)
  • Structure : Thiazolo[3,2-a]pyrimidine core with benzylidene and carboxylate substituents.
  • Crystallography : Single-crystal studies reveal planar geometries and intermolecular hydrogen bonding, critical for stability .
  • Key Differences :
    • The [3,2-a] fusion alters ring strain and electronic distribution versus [4,5-d].
    • Carboxylate esters introduce solubility differences compared to acetamide side chains.

Pyrimidine-Acetamide Derivatives

(a) 2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Structure : Simplified pyrimidine core lacking thiazole fusion.
  • Physicochemical Data :
    • Yield : 80% via alkylation of thiopyrimidines .
    • Melting Point : 230°C.
    • 1H NMR : δ 12.50 (NH), 10.10 (NHCO), 4.12 (SCH2) .
  • Key Differences :
    • Absence of thiazole ring reduces molecular complexity and polar surface area.
    • Dichlorophenyl group increases electronegativity versus dimethylphenyl.
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(cyclopenta-thieno-pyrimidinyl)sulfanyl]acetamide ()
  • Structure: Cyclopenta-thieno-pyrimidine fused core with a benzodioxin acetamide.
  • Benzodioxin moiety offers metabolic stability but reduces hydrophobicity compared to dimethylphenyl.

Substituent Effects on Bioactivity and Stability

  • Methylsulfanyl vs. Thioxo : Methylsulfanyl (target compound) provides moderate electron-withdrawing effects, whereas thioxo () enhances electrophilicity, impacting reactivity in nucleophilic environments .
  • Dimethylphenyl vs.
  • Acetamide Side Chains : N-Aryl acetamides (e.g., ) improve solubility and bioavailability compared to ester-linked analogs (–9) .

Biological Activity

N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and antitumor effects, as well as its mechanism of action.

Chemical Structure

The compound can be structurally represented as follows:

N 3 4 Dimethylphenyl 2 2 methylsulfanyl 7 oxo 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide\text{N 3 4 Dimethylphenyl 2 2 methylsulfanyl 7 oxo 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide}

Antibacterial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidinones exhibit significant antibacterial properties. Specifically, compounds with a methylsulfanyl group have shown broad-spectrum activity against various bacterial strains. In a study focused on similar thiazole derivatives, it was found that the presence of electron-withdrawing groups on the phenyl ring enhanced antibacterial potency. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating promising antitubercular activity .
  • Mechanism of Action : The compound inhibits leucyl-tRNA synthetase, which is crucial for bacterial protein synthesis .

Antitumor Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential:

  • Cell Lines Tested : Various studies have reported on the anticancer activity against human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).
  • Results : The compound exhibited a significant reduction in cell viability in Caco-2 cells (39.8% viability compared to untreated controls) and showed moderate activity against A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Methylsulfanyl GroupEnhances antibacterial and antitumor activity
Electron-Withdrawing SubstituentsIncreases potency against bacterial strains
Flexible Side ChainsCritical for maintaining activity against resistant strains

Case Studies

  • Antibacterial Study : A series of thiazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The presence of a 4-methoxyphenyl group significantly increased antibacterial effects compared to other substituents .
  • Antitumor Study : Compounds similar to this compound were tested for cytotoxicity in Caco-2 cells. Results indicated that modifications leading to increased hydrophobicity improved anticancer efficacy .

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